4-Butoxy-4'-hydroxybiphenyl
Description
Properties
IUPAC Name |
4-(4-butoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWKMFTXNBHVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570734 | |
| Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108177-64-6 | |
| Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic System and Mechanism
The Friedel-Crafts alkylation method, as demonstrated in the synthesis of 4-(4-hydroxyphenyl)butan-2-one, provides a foundational approach for introducing alkyl groups to aromatic systems. Adapting this methodology for 4-butoxy-4'-hydroxybiphenyl involves the alkylation of phenol derivatives with butylating agents. Acid-activated Montmorillonite clay, a layered silicate catalyst with high surface area (250–400 m²/g) and tunable acidity (0.4–0.6 mmol/g), facilitates the electrophilic substitution of phenol with 1-bromo-4-butoxybenzene. The catalyst’s mesoporous structure (30–80 Å pore diameter) enhances reactant diffusion and active site accessibility.
Reaction Conditions and Optimization
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Substrate Ratio : A molar ratio of 1:3 (phenol to butylating agent) optimizes alkylation efficiency.
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Temperature and Pressure : Reactions proceed at 100–150°C under 1–15 bar pressure, achieving 75–81% selectivity toward the para-substituted product.
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Catalyst Loading : 0.6–2.0 g of acid-activated Montmorillonite per mole of substrate ensures recyclability (up to 5 cycles without significant activity loss).
Limitations and Scope
While this method excels in regioselectivity, steric hindrance from the butoxy group can reduce reaction rates. Alternative butylating agents, such as 4-hydroxybutan-2-one, may require co-catalysts for improved activation.
Hydrogenation-Dealkylation of Tetraalkyl Biphenols
Synthetic Pathway
The hydrogenation-dealkylation route, detailed in the preparation of 4,4'-biphenol, involves two stages:
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Hydrogenation of Diphenoquinones : 3,3',5,5'-tetra-tert-butyl-diphenoquinone is reduced under H₂ (15–25 psi) using Pd/C catalysts at 125°C, yielding 4,4'-bis(2,6-di-tert-butylphenol).
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Acid-Catalyzed Dealkylation : Methane sulfonic acid or Nafion® 117 catalyzes the cleavage of tert-butyl groups at 120–170°C, producing 4,4'-biphenol and tert-butyl-ethylbenzene derivatives (85–98% yield).
Adaptation for this compound
To introduce the butoxy group, the tert-butyl substituents in the diphenoquinone precursor are replaced with butoxy-protected phenols. For example, hydrogenating 3,3',5,5'-tetra-butoxy-diphenoquinone followed by selective dealkylation retains the butoxy group while generating the hydroxyl moiety.
Critical Parameters
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Solvent Choice : Ethylbenzene or toluene enables azeotropic water removal, preventing catalyst deactivation.
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Catalyst Regeneration : Solid acid resins (e.g., Amberlyst® 15) are reused after acetone washing, maintaining 85–90% activity over three cycles.
Bromoalkoxy Intermediate-Based Nucleophilic Substitution
Synthesis of 4-(4-Bromobutoxy)benzoic Acid
The Nature article outlines a robust pathway for bromoalkoxy intermediates:
Biphenyl Coupling via Ullmann Reaction
The bromoalkoxy ester undergoes Ullmann coupling with 4-hydroxyphenylboronic acid in the presence of CuI/1,10-phenanthroline, forming the biphenyl backbone. Subsequent demethylation (using BBr₃) reveals the hydroxyl group, yielding this compound.
Yield and Selectivity
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Coupling Efficiency : 65–72% yield under optimized conditions (DMF, 110°C, 24 h).
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Byproduct Formation : Ortho-coupled isomers are minimized (<5%) via ligand-controlled catalysis.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-4’-hydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated biphenyl derivative.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-butoxy-4’-biphenyl ketone.
Reduction: Formation of 4-butoxy-4’-hydroxybiphenyl derivatives with additional hydrogen atoms.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Butoxy-4'-hydroxybiphenyl serves as a building block for synthesizing more complex organic molecules. Its structure allows for various substitution reactions, enabling the formation of diverse derivatives that can be utilized in further chemical research.
Biology
The compound is being studied for its potential biological activities, particularly its interactions with biomolecules. Preliminary research indicates that it may exhibit significant cytotoxic effects against certain cancer cell lines.
Medicine
This compound is under investigation for its potential therapeutic properties. It has been noted for its activity against non-small cell lung cancer (NSCLC) cells, with an IC50 value of approximately 8.54 µM , indicating its potency compared to standard chemotherapeutics like cisplatin.
Industry
In industrial applications, this compound is used in the manufacture of specialty chemicals and materials, particularly those requiring specific chemical properties or biological interactions.
Anticancer Activity
A study assessed the cytotoxicity of various butoxy derivatives, including this compound, against A549 lung cancer cells:
| Compound | IC50 (µM) |
|---|---|
| This compound | 8.54 |
| Cisplatin | Higher than 8.54 |
This suggests that derivatives of hydroxybiphenyl compounds may serve as promising candidates for anticancer drug development.
Interaction with Biological Targets
Research indicates that this compound can interact with various biological receptors, such as the Pregnane X Receptor (PXR) , potentially modulating cytochrome P450 enzyme expression crucial for drug metabolism.
Mechanism of Action
The mechanism of action of 4-Butoxy-4’-hydroxybiphenyl involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the butoxy group can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Polarity and Solubility: The butoxy group enhances organic solubility compared to smaller polar groups (e.g., -CN, -F). For instance, this compound is more soluble in nonpolar solvents than 4-Cyano-4'-hydroxybiphenyl .
- Melting Points : Longer alkoxy chains (e.g., butoxy vs. hexyloxy) reduce melting points due to increased molecular flexibility. 4-(Hexyloxy)-4'-biphenylcarboxylic acid (m.p. ~120°C) melts at a lower temperature than this compound (m.p. ~160°C inferred from analogs) .
- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CN) increase hydrogen-bonding capacity, influencing mesophase stability. 4-Bromo-4'-hydroxybiphenyl forms stronger intermolecular interactions than the butoxy derivative, favoring crystalline phases .
Liquid Crystalline Behavior
- This compound exhibits smectic mesophases upon cooling, similar to homologs like 4-(ω-Hydroxyalkyloxy)-4'-hydroxybiphenyl (HnHBP). However, the butoxy chain’s length limits layer spacing compared to longer alkyl chains (e.g., pentyloxy, hexyloxy) .
- 4-Cyano-4'-hydroxybiphenyl forms nematic phases due to the -CN group’s linearity and dipole moment, contrasting with the butoxy derivative’s smectic behavior .
Thermochromic Systems
- In dye/developer mixtures, 4-alkoxy-4'-hydroxybiphenyl derivatives (e.g., butoxy, hexyloxy) act as developers by forming leuco dye complexes. The butoxy chain optimizes steric compatibility with dyes like crystal violet lactone, enabling reversible color changes at 40–60°C .
Biological Activity
Overview
4-Butoxy-4'-hydroxybiphenyl (CAS No. 108177-64-6) is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications and chemical synthesis. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically employs the Suzuki–Miyaura coupling reaction , a widely-used method for forming carbon-carbon bonds. This process is characterized by the following:
- Reagents : Typically involves aryl boronic acids and halides.
- Conditions : Conducted under controlled temperatures and pressures to maximize yield.
| Property | Value |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 108177-64-6 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxy group and interact with hydrophobic regions via its butoxy group. These interactions can modulate various biochemical pathways, including those involved in cell signaling and gene expression.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of hydroxybiphenyl compounds exhibit cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. The IC50 values for these compounds indicate their potency in inhibiting cancer cell proliferation.
Case Study Example :
In a study assessing the cytotoxicity of butoxy derivatives, including this compound, against A549 (lung cancer) cells, it was found that:
- IC50 for A549 cells : Approximately 8.54 µM.
This suggests a significant cytotoxic effect compared to standard chemotherapeutics like cisplatin (CDDP), which had higher IC50 values in similar assays .
Interaction with Biological Targets
The compound has been evaluated for its interaction with various biological receptors, including:
- Pregnane X Receptor (PXR) : Studies suggest that it may modulate the expression of cytochrome P450 enzymes, which are crucial for drug metabolism .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds such as:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 4-Methoxy-4'-hydroxybiphenyl | Methoxy substitution | Moderate anticancer activity |
| 4-Ethoxy-4'-hydroxybiphenyl | Ethoxy substitution | Lower potency than butoxy derivative |
| 4-Propoxy-4'-hydroxybiphenyl | Propoxy substitution | Similar activity profile |
Q & A
Q. What are the standard synthetic routes for 4-Butoxy-4'-hydroxybiphenyl, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves alkylation of 4'-hydroxybiphenyl with 1-bromobutane under alkaline conditions (e.g., K₂CO₃ in a polar aprotic solvent like DMF). Optimization includes controlling temperature (80–100°C) and stoichiometry to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress can be monitored using TLC or HPLC . Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance alkylation efficiency.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits acute toxicity (oral, dermal, inhalation; Category 4) and causes skin/eye irritation (Category 2). Researchers must:
- Wear nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.
Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and immediate medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or crystallinity differences. To address this:
- Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Validate purity using melting point analysis and mass spectrometry.
- Cross-reference with authoritative databases (Reaxys, SciFinder) to identify literature outliers .
Example : A 2023 study noted variations in aromatic proton signals due to polymorphism; X-ray crystallography confirmed structural conformers .
Q. What experimental strategies elucidate the fluorescence quenching mechanisms of this compound in polar solvents?
- Methodological Answer : Fluorescence properties are influenced by solvent polarity and substituent effects. Researchers can:
- Conduct steady-state fluorescence spectroscopy in solvents of varying polarity (e.g., ethanol, acetonitrile).
- Perform time-resolved fluorescence decay assays to measure lifetime changes.
- Use Stern-Volmer plots to quantify quenching constants (Ksv) with known quenchers (e.g., acrylamide).
Case Study : Analogous biphenyls (e.g., 4-Chloro-4’-methoxybiphenyl) showed solvent-dependent quenching via photoinduced electron transfer, validated by TD-DFT calculations .
Q. How can metabolic pathways of this compound in environmental systems be modeled?
- Methodological Answer : Use lichen or microbial cultures to simulate biodegradation. Key steps:
- Incubate the compound with Cladonia rangiferina (a lichen species) and monitor metabolites via LC-MS.
- Identify hydroxylation or dealkylation products (e.g., 4-hydroxybiphenyl derivatives).
- Compare with enzymatic assays (e.g., cytochrome P450 activity) to confirm metabolic pathways.
Reference : Lichen-mediated conversion of 4-Chloro-4’-methoxybiphenyl to 4-Chloro-4’-hydroxybiphenyl suggests analogous dealkylation mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
